5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid
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Overview
Description
5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid typically involves the following steps:
Preparation of 5-Fluoroindole: This can be achieved by the reaction of 5-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal, followed by reduction with hydrogen gas in the presence of Raney nickel.
Formation of 5-Fluoro-1-(phenylsulfonyl)indole: The 5-fluoroindole is treated with butyllithium and benzenesulfonyl chloride to form the phenylsulfonyl derivative.
Carboxylation: The final step involves the carboxylation of the 5-Fluoro-1-(phenylsulfonyl)indole to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
DNA Interaction: The fluorine atom can enhance the compound’s ability to interact with DNA, potentially leading to cytotoxic effects.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: A precursor in the synthesis of 5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid.
5-Fluoro-1-(phenylsulfonyl)indole: An intermediate in the synthesis.
5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the phenylsulfonyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H10FNO4S |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-fluoroindole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO4S/c16-10-6-7-14-12(8-10)13(15(18)19)9-17(14)22(20,21)11-4-2-1-3-5-11/h1-9H,(H,18,19) |
InChI Key |
FEEMSFWEOOMLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)C(=O)O |
Origin of Product |
United States |
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